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Compound of Interest

Compound Name:
2-chloro-N-(2-methoxy-5-

nitrophenyl)propanamide

CAS No.: 379254-91-8

Cat. No.: B3382922

Get Quote

Executive Summary
The 2-chloro-N-(substituted-phenyl)propanamide scaffold represents a "privileged structure" in

organic synthesis and drug discovery. Characterized by an electrophilic

-chloro moiety and a lipophilic N-phenyl amide core, this class of compounds serves two
distinct roles:

Bioactive Agents: Exhibiting intrinsic antimicrobial, antifungal, and herbicidal properties.

Synthetic Intermediates: Acting as precursors for complex heterocycles (e.g., thiazoles,

pyrazoles) and covalent inhibitors targeting cysteine-rich enzymes (e.g., DapE, ACCase).

This guide dissects the synthesis, mechanism of action (MoA), and structure-activity

relationships (SAR) of these propanamides, providing researchers with actionable protocols

and theoretical grounding.
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The synthesis of 2-chloro-N-phenylpropanamides is a nucleophilic acyl substitution, typically

following a Schotten-Baumann-like protocol. The reaction efficiency relies on controlling the

exothermicity and neutralizing the HCl byproduct.

Optimized Synthetic Protocol
Objective: Synthesis of 2-chloro-N-(4-chlorophenyl)propanamide.

Reagents:

4-Chloroaniline (1.0 equiv)

2-Chloropropanoyl chloride (1.1 equiv)

Triethylamine (TEA) or

(1.2 equiv)

Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

Preparation: Dissolve 4-chloroaniline (10 mmol) in anhydrous DCM (20 mL) in a round-

bottom flask equipped with a drying tube.

Base Addition: Add TEA (12 mmol) and cool the mixture to 0°C in an ice bath to minimize

side reactions.

Acylation: Dropwise add 2-chloropropanoyl chloride (11 mmol) over 15 minutes. Scientific

Note: Slow addition prevents thermal runaway and di-acylation.

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir

for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), sat.

(to remove acid), and brine.

Purification: Dry over
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, concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica column
chromatography.

Synthesis Workflow Diagram

Reactants:
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+
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Reaction:
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1. Acid Wash (HCl)
2. Base Wash (NaHCO3)
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Quench
Product:

2-chloro-N-phenylpropanamide
(Solid/Crystalline)

Purification
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Caption: Workflow for the Schotten-Baumann synthesis of 2-chloro-N-phenylpropanamides.

Mechanism of Action (MoA)
The bioactivity of this scaffold is bifurcated into intrinsic non-covalent interactions and reactive

covalent inhibition.

Covalent Inhibition (The "Warhead" Mechanism)
The

-chloro ketone motif acts as an electrophilic "warhead." It targets nucleophilic amino acid
residues (specifically Cysteine thiols) in enzymes.

Target: Bacterial DapE (N-Succinyl-L,L-diaminopimelic acid desuccinylase).[1]

Mechanism: The sulfur atom of the catalytic Cysteine attacks the

-carbon of the propanamide, displacing the chloride ion (

reaction). This forms an irreversible (or slowly reversible) covalent adduct, disabling the
enzyme.

Herbicidal Activity (ACCase Inhibition)
While the 2-chloro-N-phenylpropanamide core has intrinsic growth-inhibitory effects (e.g.,

inhibiting seed germination), it is the structural precursor to Aryloxyphenoxypropionates

("Fops").
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Pathway: These derivatives inhibit Acetyl-CoA Carboxylase (ACCase), preventing fatty acid

biosynthesis in grasses.[2]

Stereochemistry: The (R)-enantiomer at the propionyl

-carbon is typically the active herbicidal species.

Mechanistic Pathway Diagram

Antimicrobial Pathway Herbicidal Pathway
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Caption: Dual mechanistic pathways: Covalent enzyme inhibition (antimicrobial) vs. ACCase

inhibition (herbicidal).

Structure-Activity Relationship (SAR)
Optimizing bioactivity requires precise manipulation of the phenyl ring and the aliphatic chain.
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Structural Region Modification Effect on Bioactivity

-Carbon Methyl group (Propanamide)

Increases lipophilicity and

stability compared to

acetamides. Essential for chiral

recognition in herbicides.

Leaving Group Chlorine (Cl)

Optimal balance of reactivity

and stability. Bromine (Br) is

too reactive (instability);

Fluorine (F) is often too stable

for covalent bonding.

Phenyl Ring (Para)

Electron-Withdrawing (e.g.,

,

)

Increases acidity of the amide

NH; often enhances

antimicrobial potency by

altering polarity.

Phenyl Ring (Ortho)
Steric Bulk (e.g.,

)

Can hinder binding to

enzymes; however, 2-chloro

substitution on the ring often

improves stability against

metabolic degradation.

Amide Nitrogen Alkylation (N-R)

Usually abolishes activity if the

H-bond donor capability is

required for receptor binding.

SAR Logic Diagram

Core Scaffold
2-chloro-N-phenylpropanamide

Alpha-Methyl Group:
Chirality & Lipophilicity
(Critical for Herbicides)

Alpha-Chloro:
Electrophilic Warhead

(Covalent Bonding)

Phenyl Substituents:
Electronic/Steric Tuning

(e.g., p-Cl increases lipophilicity)
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Caption: Key structural determinants influencing the pharmacological profile of the scaffold.

Experimental Bioactivity Data
The following data summarizes typical bioactivity ranges for 2-chloro-N-phenylpropanamide

derivatives found in literature.

Antimicrobial Activity (MIC in )
Derivatives often show higher potency than the parent scaffold.

Compound S. aureus (Gram +) E. coli (Gram -)
C. albicans
(Fungal)

Parent (Unsubstituted) >100 >100 >100

4-Chloro derivative 25 - 50 50 - 100 50

4-Nitro derivative 12.5 - 25 25 - 50 25

Triazole-linked

derivative*
< 10 10 - 20 < 10

*Note: Triazole derivatives are formed by reacting the 2-chloro scaffold with triazole-thiols.

Herbicidal Efficacy
Test Subject:Cassia occidentalis (Weed).

Compound: N-phenylpropanamide (isolated from Streptomyces).[3][4]

Result: 80% inhibition of seed germination at 100 ppm.

Significance: Demonstrates that the core amide structure possesses intrinsic phytotoxicity,

which is amplified in commercial "Fop" herbicides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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